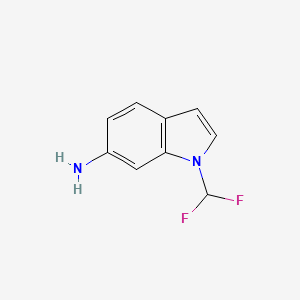

1-(difluoromethyl)-1H-indol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

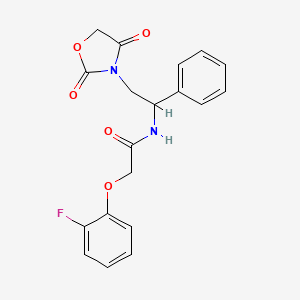

The compound “1-(difluoromethyl)-1H-indol-6-amine” is a derivative of indole, which is a heterocyclic compound . The difluoromethyl group is a common functional group in organic chemistry, known for its ability to modify the physical and chemical properties of molecules .

Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through various methods including electrophilic, nucleophilic, radical and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Difluoromethyl groups can influence properties such as solubility, metabolic stability, and lipophilicity .Scientific Research Applications

Difluoromethyl Bioisostere Applications

The difluoromethyl group is explored as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups. This characteristic makes it valuable in drug design, enhancing drug-like properties such as hydrogen bonding and lipophilicity, potentially leading to better pharmacokinetics. The study by Zafrani et al. (2017) highlights its role in rational drug design, providing a foundation for the development of new compounds with improved efficacy and safety profiles (Zafrani et al., 2017).

Synthetic Applications

The versatility of difluoromethyl-containing compounds is also demonstrated in organic synthesis. For instance, Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, a method facilitating rapid access to amines, which are crucial in synthesizing bioactive compounds and pharmaceuticals. This method allows for efficient and diverse synthesis strategies, expanding the toolkit available to synthetic chemists (Wang et al., 2018).

Materials Science Applications

In the realm of materials science, the functionalization of polymers with amine groups, as discussed by Guo et al. (2009), showcases the use of difluoromethyl and related functionalities in modifying the surface properties and self-assembly behaviors of polyfluorene derivatives. Such modifications have implications for the development of advanced materials with specific optical and electronic properties, useful in electronics and photonics (Guo et al., 2009).

Environmental Sensing and Detection

Furthermore, the strategic design of amine-decorated luminescent metal-organic frameworks for selective gas/vapor sorption and sensing applications, as researched by Das and Mandal (2018), underscores the potential of difluoromethylated compounds in environmental monitoring and safety. Their work demonstrates how these compounds can be integral to sensing technologies, particularly for detecting hazardous substances like 2,4,6-trinitrophenol in water, highlighting the environmental and safety applications of such materials (Das & Mandal, 2018).

Future Directions

properties

IUPAC Name |

1-(difluoromethyl)indol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMPJLYQTUYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1862921-48-9 |

Source

|

| Record name | 1-(difluoromethyl)-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)

![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)